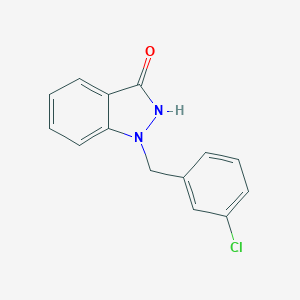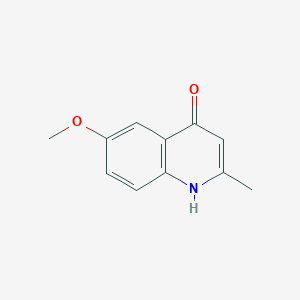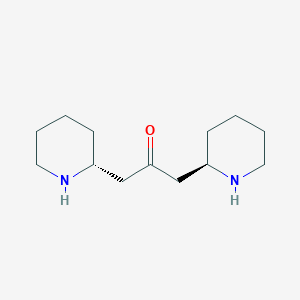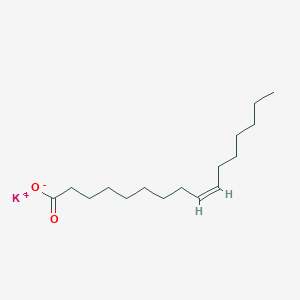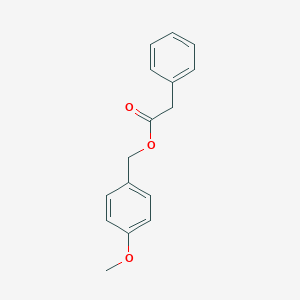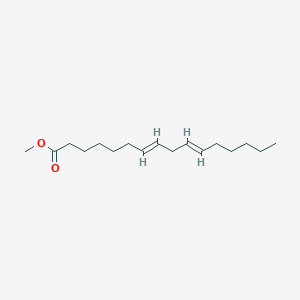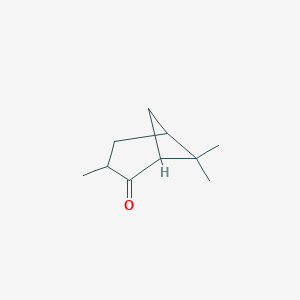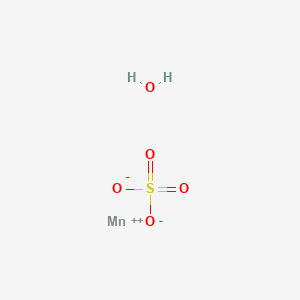
2-Pyrazoline
Vue d'ensemble
Description
2-Pyrazoline is a heterocyclic compound that is widely used in organic synthesis and pharmaceutical chemistry. It has been used in the synthesis of a variety of organic molecules, such as pharmaceuticals, agrochemicals, and dyes. This compound is also known to have a wide range of biological activities, such as anti-inflammatory, analgesic, anticonvulsant, and antifungal. In addition, this compound has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Applications De Recherche Scientifique
Recherche pharmaceutique et agrochimique
Les pyrazolines substituées sont utiles dans la recherche pharmaceutique et agrochimique . Elles sont souvent utilisées dans le développement de nouveaux médicaments en raison de leur large éventail d'activités biologiques.
Propriétés de formation de film
Les dérivés de la pyrazoline avec un groupe phényle en position 5 possèdent de bonnes propriétés de formation de film . Cela les rend utiles dans diverses applications industrielles où des films durables et protecteurs sont nécessaires.
Photoluminescence et électroluminescence
Ces composés présentent d'excellentes caractéristiques de photoluminescence et d'électroluminescence bleues . Cela les rend précieux dans le développement de dispositifs optoélectroniques tels que les diodes électroluminescentes organiques (OLED).
Blanchisseurs optiques et blanchisseurs
Les pyrazolines sont également utilisées comme blanchisseurs optiques et blanchisseurs . Elles peuvent absorber la lumière ultraviolette et la réémettre sous forme de lumière visible, ce qui fait que les matériaux apparaissent plus brillants et plus blancs.
Activités biologiques
Les pyrazolines présentent diverses activités biologiques telles que des activités antimicrobiennes, antifongiques, antidépressives, immunosuppressives, anticonvulsivantes, antitumorales, anti-amibiennes, antibactériennes et anti-inflammatoires . Cela les rend précieux dans le développement de nouveaux agents thérapeutiques.
Chimio-capteur pour la reconnaissance des ions Zn2+
Certains dérivés de la pyrazoline ont été mis en évidence pour leur application potentielle en tant que chimio-capteur pour la reconnaissance des ions Zn2+ . Elles présentent une excellente sensibilité et sélectivité, ainsi qu'une limite de détection supérieure.
Antidépresseurs ciblant la MAO-A
Des molécules à base de pyrazoline ont été rapportées comme des agents antidépresseurs potentiels avec une sélectivité pour les isoformes de l'enzyme monoamine oxydase (MAO) . Elles montrent une inhibition prometteuse de l'enzyme MAO-A, ce qui est crucial dans le traitement de la dépression.
Fongicide
Les dérivés de la pyrazoline ont été utilisés dans l'inhibition de la croissance de diverses espèces de champignons, montrant un potentiel en tant que fongicides .
Safety and Hazards
Orientations Futures
The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The focus will always be on new greener and more economical ways for their synthesis . The synthesis of fine crystals of 3,4,5-triethoxycarbonyl-2-pyrazoline by the introduction of palladium chloride (PdCl2) to ethyl diazoacetate (EDA) in a high-pressure reactor at ambient temperature seems to be an interesting synthetic approach .
Mécanisme D'action
Target of Action
2-Pyrazoline is a pharmacologically active scaffold . It is present in several marketed molecules with a wide range of uses, establishing its importance in pharmaceutical and agricultural sectors . The primary targets of this compound vary depending on the specific derivative and its application. For instance, it is found in crizotinib, a tyrosine kinase inhibitor , indicating that one of its targets could be tyrosine kinases.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, in the case of crizotinib, this compound inhibits tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . This action can affect cell signaling and potentially lead to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound depend on its specific targets. In the case of tyrosine kinase inhibitors, the pathways involved are those related to cell growth and proliferation . By inhibiting these pathways, the compound can prevent the growth of cancer cells .
Result of Action
The result of this compound’s action at the molecular and cellular level depends on its specific targets and the pathways it affects. For instance, as a tyrosine kinase inhibitor, it can lead to the death of cancer cells by preventing cell signaling related to growth and proliferation .
Analyse Biochimique
Biochemical Properties
2-Pyrazoline interacts with various enzymes, proteins, and other biomolecules. It is present in several marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), and others . These interactions underline the significant role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the particular biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBIXXDQFWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870460 | |
| Record name | 4,5-Dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-98-8, 36118-45-3 | |
| Record name | 2-Pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Pyrazolines are five-membered nitrogen-containing heterocyclic compounds characterized by a pyrazole ring with a double bond between the nitrogen at position 1 and the adjacent carbon at position 2. [] The general structure allows for various substitutions at the 1, 3, and 5 positions, leading to a diverse range of derivatives with unique properties. [, , , ]
A: Several spectroscopic techniques are commonly employed to elucidate the structure of 2-pyrazoline derivatives. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the arrangement of hydrogen and carbon atoms, respectively. [, , , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation. [, , ] Additionally, UV-Vis spectroscopy can provide insights into the electronic structure and absorption properties of these compounds. [, ]
A: One of the most widely used methods for synthesizing 2-pyrazolines involves reacting α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines. [, , ] This reaction, often carried out under reflux conditions in the presence of an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring through a cyclization reaction. [, ] Other synthetic approaches include reactions of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines [] and the utilization of Vilsmeier complexes of cyclic hydrazides with inorganic halides. []
A: The fluorescence properties of 2-pyrazolines are highly dependent on their substitution patterns. Studies have shown that 1,3-diphenyl-2-pyrazolines exhibit strong fluorescence, particularly when bulky substituents like methyl or methoxy groups are present in the ortho, ortho' positions of the phenyl rings attached to the 1 and 3 positions of the pyrazoline ring. [, , ] These bulky groups lead to steric hindrance, restricting the molecule's conformational freedom and enhancing fluorescence by reducing non-radiative decay pathways. [, ] Introducing electron-donating or electron-withdrawing groups at the 4 and 4' positions of the phenyl rings in 1,3-diphenyl-2-pyrazolines can also significantly impact their fluorescence properties by altering the electronic distribution within the molecule. []
A: The diverse biological activities exhibited by 2-pyrazolines are attributed to the variations in their structures, especially the substituents at the 1, 3, and 5 positions of the pyrazoline ring. [, , , , , , , , , , , , ] For instance, certain 1-Thiazolyl-2-Pyrazoline derivatives demonstrated significant antioxidant and anti-inflammatory activities. [] Studies have also reported that introducing a spiro-indenoquinoxaline ring at the C3 position of a this compound derivative resulted in cytotoxic activity against the K562 leukemia cancer cell line. []
A: 2-pyrazolines have shown promise as potential antimicrobial agents, with several derivatives exhibiting activity against various bacterial and fungal strains. [, , , , , , , , ] For instance, some furan-derived chalcones and their corresponding ∆this compound derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacterial species, as well as against Candida albicans. [] These findings suggest that this compound derivatives could serve as lead compounds for developing novel antimicrobial agents.
A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound derivatives. Molecular docking studies help visualize and predict the interactions of these compounds with various biological targets, such as enzymes or receptors. [, ] These simulations provide valuable insights into the potential binding modes and affinities of 2-pyrazolines with their targets, offering a deeper understanding of their mechanisms of action. [, ] Quantitative structure-activity relationship (QSAR) studies are also used to correlate the biological activities of a series of 2-pyrazolines with their structural features, providing valuable information for designing new derivatives with improved potency and selectivity. []
A: Currently, limited information is available on the environmental impact and degradation of 2-pyrazolines. Considering their potential applications as pharmaceuticals and other industrial products, it is crucial to investigate their ecotoxicological effects and develop strategies to mitigate any negative environmental impact. [] This includes studying their biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial ecosystems. [, ]
ANone: Future research in this compound chemistry is expected to focus on:
- Developing more efficient and environmentally friendly synthetic methodologies: This includes exploring green chemistry approaches and utilizing novel catalysts to improve reaction yields and minimize waste generation. [, ]
- Expanding the scope of biological activities: Further investigation of the diverse pharmacological properties of 2-pyrazolines, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, is crucial. [, , , , , , , , , , , ]
- Optimizing drug delivery and targeting strategies: Developing novel drug delivery systems that can effectively deliver this compound derivatives to specific targets or tissues could enhance their therapeutic efficacy and reduce potential side effects. []
- Understanding resistance mechanisms: Investigating the potential for resistance development to 2-pyrazolines as antimicrobial or anticancer agents and exploring strategies to circumvent such resistance is crucial for their long-term success as therapeutic options. []
- Assessing long-term safety and toxicity: Conducting comprehensive toxicological studies to evaluate the safety profile of promising this compound derivatives, including their potential for long-term adverse effects, is essential for their safe clinical translation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
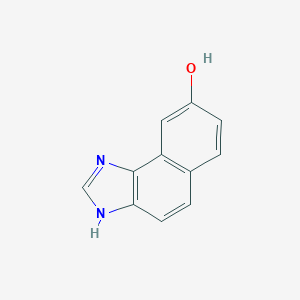
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
